molecular formula C11H16ClNO B6177250 rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis CAS No. 842121-54-4

rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis

Cat. No.: B6177250
CAS No.: 842121-54-4
M. Wt: 213.70 g/mol
InChI Key: BGYSWNXGAPYEPB-DHXVBOOMSA-N
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Description

rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis: is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require specific solvents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis has diverse applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis stands out due to its specific phenoxy group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise stereochemical control and specific interactions with biological targets.

Properties

CAS No.

842121-54-4

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1R,2S)-2-phenoxycyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11+;/m1./s1

InChI Key

BGYSWNXGAPYEPB-DHXVBOOMSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)OC2=CC=CC=C2)N.Cl

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

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